The mechanism of action of DMF appears to be multifaceted, involving both the immune system and central nervous system (CNS). DMF has been shown to alter lymphocyte subsets in MS patients, leading to a decrease in absolute lymphocyte counts. This reduction is not uniform across all subsets; CD8+ T-cells are the most affected, with significant reductions also observed in the CD4+ population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets. This shift results in a bias toward more anti-inflammatory Th2 and regulatory subsets. B-lymphocyte, myeloid, and natural killer cell populations also tend to shift toward an anti-inflammatory state1.
In addition to these immunomodulatory effects, DMF has been implicated in promoting neuronal survival through the Nrf2 pathway, which is known for its role in cellular defense mechanisms against oxidative stress. This pathway-dependent mechanism suggests a direct neuroprotective effect of DMF, although its impact within the CNS of MS patients is not fully understood124.
A chemical proteomics approach has identified that DMF may act by modifying cysteine residues in proteins, particularly in T cells. One such target is the kinase PKCθ, which contains cysteine residues sensitive to DMF. Modification of these residues by DMF prevents PKCθ from interacting with the T cell costimulatory receptor CD28, thereby inhibiting full T cell activation. This finding highlights the potential of DMF to modulate T cell function through covalent modification of proteins3.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4